

Application Notes and Protocols for AIM2

Protein Detection via Western Blot

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Compound of Interest

Compound Name: AIM2

Cat. No.: B1575211

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These application notes provide a detailed protocol for the detection of the **AIM2** (Absent in Melanoma 2) protein using Western blotting. This document includes information on the **AIM2** signaling pathway, a step-by-step experimental protocol, and key quantitative data to ensure successful and reproducible results.

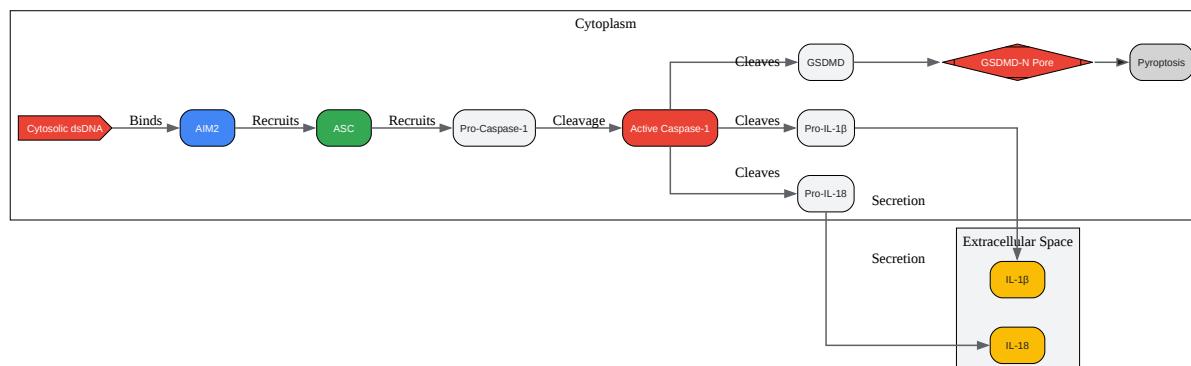
Introduction to AIM2

Absent in Melanoma 2 (**AIM2**) is a crucial cytoplasmic sensor that plays a vital role in the innate immune system.^{[1][2]} It recognizes double-stranded DNA (dsDNA) from various sources, including invading pathogens like bacteria and viruses, as well as damaged host cells.^{[1][2]} Upon binding to dsDNA, **AIM2** triggers the assembly of a multi-protein complex known as the **AIM2** inflammasome.^{[1][2]} This inflammasome activation is a critical step in initiating an inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1 β and IL-18, and inducing a form of programmed cell death called pyroptosis.^{[2][3]} ^[4]

The AIM2 Signaling Pathway

The canonical **AIM2** signaling pathway is initiated by the detection of cytosolic dsDNA. The HIN-200 domain of **AIM2** directly binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, although a minimum length of around 80 base pairs is required

for optimal activation.[5] This binding event induces a conformational change in **AIM2**, leading to its oligomerization. The pyrin domain (PYD) of the oligomerized **AIM2** then recruits the adaptor protein **ASC** (Apoptosis-associated speck-like protein containing a CARD) through PYD-PYD interactions.[6][7] **ASC** subsequently recruits pro-caspase-1 via its CARD domain, leading to the auto-cleavage and activation of caspase-1.[3][7] Activated caspase-1 is responsible for cleaving pro-IL-1 β and pro-IL-18 into their mature, active forms, which are then secreted from the cell to propagate the inflammatory signal.[3][7] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[3][8]

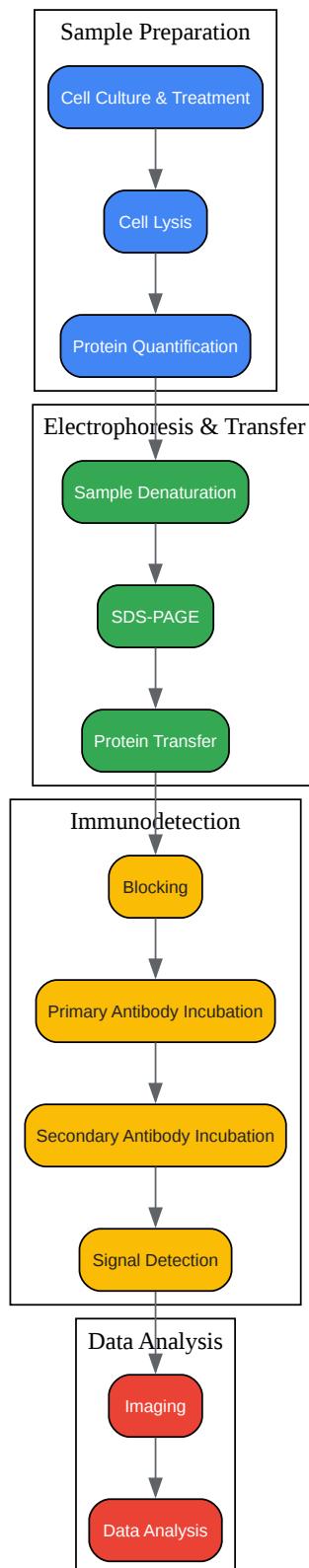


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Caption: AIM2 Signaling Pathway Activation

Experimental Protocol for AIM2 Western Blot

This protocol provides a comprehensive workflow for the detection of **AIM2** protein in cell lysates.



[Click to download full resolution via product page](#)**Caption:** Western Blot Experimental Workflow

Materials and Reagents

- Cells: Appropriate cell lines (see Table 1 for positive controls).
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay: BCA Protein Assay Kit or similar.
- Sample Buffer: Laemmli sample buffer (4x or 2x).
- SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris).
- Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer).
- Membrane: Nitrocellulose or PVDF membrane (0.45 μ m).
- Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Primary Antibody: Anti-**AIM2** antibody (see Table 2 for examples).
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure

- Sample Preparation:
 - Culture and treat cells as required for the experiment.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration using a BCA assay.

- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer and denature at 95-100°C for 5-10 minutes.
 - Load 20-40 µg of protein per lane onto the SDS-PAGE gel.
 - Run the gel until adequate separation is achieved.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-**AIM2** antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10-15 minutes each with TBST.
- Signal Detection and Analysis:
 - Prepare the ECL substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate.
 - Capture the chemiluminescent signal using a digital imaging system.
 - Analyze the band intensities using appropriate software. Normalize the **AIM2** band intensity to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **AIM2** Western blotting.

Table 1: Positive Control Cell Lines and Tissues for **AIM2** Detection

Cell Line/Tissue	Species	Notes
THP-1	Human	Monocytic cell line, often used for inflammasome studies. [10]
Daudi	Human	B-lymphoblast cell line with reported AIM2 expression. [11] [12]
Raji	Human	B-lymphoblast cell line with reported AIM2 expression. [11]
HCT116	Human	Colorectal carcinoma cell line. [13]
HL-60	Human	Promyelocytic leukemia cell line; AIM2 expression can be induced by IFN- γ . [14]
RAW 264.7	Mouse	Macrophage-like cell line. [15]
J774A.1	Mouse	Macrophage-like cell line. [9]
Human Heart Tissue	Human	Positive expression of AIM2 has been observed. [15]
Rabbit Spleen Tissue	Rabbit	Positive expression of AIM2 has been observed. [15]

Table 2: Example **AIM2** Antibodies and Recommended Dilutions

Antibody (Provider, Cat. No.)	Type	Species Reactivity	Recommended WB Dilution	Observed MW (kDa)
Proteintech, 66902-1-Ig	Monoclonal	Human, Mouse, Rabbit	1:1000 - 1:4000	37-39, 53
Proteintech, 20590-1-AP	Polyclonal	Human, Mouse, Rat	1:1000 - 1:6000	39-42
Cell Signaling Technology, #63660	Polyclonal	Mouse	1:1000	~45
Thermo Fisher Scientific, MA5- 16259	Monoclonal	Human	0.3-2 µg/mL	~40
Cell Signaling Technology, #12948 (D5X7K)	Rabbit mAb	Human	1:1000	~45

Note: The observed molecular weight of **AIM2** can vary slightly between studies and cell types, but it is typically in the range of 39-45 kDa.[11][15][16] The presence of additional bands may indicate post-translational modifications or splice variants. It is crucial to optimize antibody dilutions and other experimental conditions for your specific system. Always refer to the manufacturer's datasheet for the most up-to-date information.

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